

# SG3-179: A Dual Inhibitor of JAK2 and FLT3 Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SG3-179** is a small molecule inhibitor that has demonstrated potent activity against both Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This dual inhibitory action makes it a compound of significant interest for research in hematological malignancies and other diseases where these signaling pathways are dysregulated. This technical guide provides a comprehensive overview of the inhibitory activity of **SG3-179** against JAK2 and FLT3, including available quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.

# **Inhibitory Activity of SG3-179**

The inhibitory potential of **SG3-179** against a panel of kinases has been evaluated, revealing its specific activity against JAK2 and FLT3. The half-maximal inhibitory concentrations (IC50) from a biochemical kinase assay are summarized below.

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| JAK2          | 180       |
| FLT3          | 230       |



# **Experimental Protocols**

The following sections detail the methodologies employed to determine the inhibitory activity of **SG3-179**.

## **Biochemical Kinase Inhibition Assay**

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of **SG3-179** against JAK2 and FLT3 kinases.

#### Methodology:

A radiometric kinase assay was utilized to measure the enzymatic activity of purified recombinant human JAK2 and FLT3 kinases in the presence of varying concentrations of **SG3-179**.

- Materials:
  - Purified recombinant human JAK2 and FLT3 enzymes.
  - Specific peptide substrates for JAK2 and FLT3.
  - [y-33P]ATP (radiolabeled ATP).
  - Assay buffer (composition not specified in the available literature).
  - SG3-179 dissolved in an appropriate solvent (e.g., DMSO).
  - 96-well plates.
  - Scintillation counter.
- Procedure:
  - A reaction mixture containing the respective kinase, its specific peptide substrate, and assay buffer was prepared.
  - SG3-179 was serially diluted and added to the wells of a 96-well plate.



- The kinase reaction was initiated by the addition of [y-33P]ATP.
- The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The reaction was terminated, and the phosphorylated substrate was separated from the unreacted [γ-<sup>33</sup>P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane followed by washing steps.
- The amount of radioactivity incorporated into the substrate, corresponding to the kinase activity, was quantified using a scintillation counter.
- The percentage of kinase inhibition was calculated for each concentration of SG3-179 relative to a control reaction without the inhibitor.
- The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **Signaling Pathways**

The following diagrams illustrate the canonical signaling pathways of JAK2 and FLT3, which are targeted by **SG3-179**.

# **JAK2/STAT Signaling Pathway**





Click to download full resolution via product page

Caption: JAK2/STAT signaling pathway and the inhibitory action of SG3-179.



# **FLT3 Signaling Pathway in AML**



Click to download full resolution via product page



Caption: FLT3 signaling in AML and the inhibitory action of SG3-179.

#### Conclusion

**SG3-179** is a dual inhibitor of JAK2 and FLT3, demonstrating potential as a valuable research tool for investigating the roles of these kinases in various cellular processes and disease models. The provided data and methodologies offer a foundational understanding for scientists and researchers working in the fields of oncology and drug discovery. Further investigation into the cellular and in vivo efficacy of **SG3-179** is warranted to fully elucidate its therapeutic potential.

• To cite this document: BenchChem. [SG3-179: A Dual Inhibitor of JAK2 and FLT3 Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14750684#sg3-179-jak2-and-flt3-inhibitory-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com